Selitrectinib - 2097002-61-2

Selitrectinib

Catalog Number: EVT-282532
CAS Number: 2097002-61-2
Molecular Formula: C20H21FN6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selitrectinib (LOXO-195), also known as BAY2731954, is a promising, orally bioavailable, selective next-generation tropomyosin receptor kinase (TRK) inhibitor [, , , , , ]. It plays a crucial role in scientific research as a tool for investigating cancers driven by TRK fusions [, , , , , ]. These fusions occur due to chromosomal rearrangements in NTRK genes (NTRK1, NTRK2, and NTRK3), leading to the production of oncogenic TRK fusion proteins [, , ].

Synthesis Analysis

While the provided papers do not delve into the detailed synthetic procedures for Selitrectinib, one paper mentions a "gram-scale stereoselective synthesis" []. This suggests a focus on producing large quantities of the compound with controlled three-dimensional structure, crucial for its biological activity. Further research into the synthetic methodologies employed would be beneficial to understand the intricacies of Selitrectinib production.

Molecular Structure Analysis

Selitrectinib possesses a "compact macrocyclic structure" [, ], a defining feature of second-generation TRK inhibitors designed to overcome resistance mutations. Specific details regarding its molecular structure, such as bond lengths, angles, and spatial arrangements, require further exploration using techniques like X-ray crystallography and NMR spectroscopy. Understanding these structural nuances is crucial for comprehending its interactions with target proteins and designing potentially more effective derivatives.

Mechanism of Action

Selitrectinib functions by selectively inhibiting the kinase activity of TRK fusion proteins [, , , , , ]. These fusion proteins exhibit constitutive activation, driving uncontrolled cell proliferation and tumor growth. Selitrectinib binds to the ATP-binding site of TRK kinases, blocking the phosphorylation cascade essential for tumor cell survival and proliferation [, , , , ].

Importantly, Selitrectinib retains potency against many acquired resistance mutations that limit the efficacy of first-generation TRK inhibitors like Larotrectinib [, , , , , , , , ]. This ability to overcome resistance stems from its design to target both wild-type and mutated TRK kinases, specifically addressing solvent front and gatekeeper mutations [, , , , , ].

Applications
  • Investigating Acquired Resistance to TRK Inhibitors: Selitrectinib serves as a valuable tool to study the mechanisms of acquired resistance to first-generation TRK inhibitors [, , , , , , , ]. Understanding how tumors evade these targeted therapies is crucial for developing strategies to combat resistance and improve treatment outcomes.
  • Preclinical Evaluation of Novel TRK Inhibitors: Selitrectinib provides a benchmark for evaluating the efficacy and potency of newly developed TRK inhibitors [, , , , , ]. Its ability to inhibit both wild-type and specific resistant TRK mutants makes it an important comparator in preclinical studies.
  • Development of Treatment Strategies for TRK Fusion-Positive Cancers: Research on Selitrectinib contributes to developing more effective treatment strategies for patients with TRK fusion-positive cancers [, , , , , , , , , ]. This includes exploring its use as a single agent or in combination therapies to enhance efficacy and overcome resistance.
  • Understanding TRK Signaling Pathways: Selitrectinib's selectivity for TRK kinases makes it a valuable tool for dissecting the complex signaling pathways regulated by these proteins []. Such research can uncover novel therapeutic targets and provide insights into the biology of TRK-driven cancers.
Future Directions
  • Developing Strategies to Overcome xDFG-Mediated Resistance: As xDFG mutations pose a challenge to Selitrectinib's efficacy, research should focus on developing new-generation TRK inhibitors or combination therapies that can effectively target these resistant variants [, ].

Larotrectinib

  • Compound Description: Larotrectinib is an oral, first-generation tropomyosin receptor kinase (TRK) inhibitor. It was granted accelerated approval from the FDA in 2017 for the treatment of adult and pediatric patients with TRK fusion-positive cancers. []

Entrectinib

  • Compound Description: Entrectinib is a first-generation TRK inhibitor that also targets ROS1 and ALK. Like Larotrectinib, it received FDA approval for the treatment of NTRK fusion-positive solid tumors. [, , ]
  • Relevance: Entrectinib and Selitrectinib are both TRK inhibitors, but Entrectinib also inhibits ROS1 and ALK, giving it a broader target profile. [, , , ] Selitrectinib is designed to be more potent against certain TRK resistance mutations that can emerge during treatment with first-generation inhibitors like Entrectinib. [, ]

Repotrectinib

  • Compound Description: Repotrectinib is a next-generation TRK inhibitor with a compact macrocyclic structure, designed to overcome resistance mutations. [, ] It has shown activity against various TRK mutations, including solvent front, gatekeeper, and compound mutations. [, , , ]
  • Relevance: Repotrectinib and Selitrectinib are both second-generation TRK inhibitors designed to overcome resistance mutations. [, , , ] They have overlapping but distinct profiles in terms of potency against specific TRK mutations. [, , , ]
  • Compound Description: TPX-0005 is a second-generation TRK inhibitor designed to target both wild-type and mutant TRK fusions. It has shown efficacy in preclinical studies and clinical trials. [, ]
  • Relevance: TPX-0005, similar to Selitrectinib, is designed to address the acquired resistance that can develop with first-generation TRK inhibitors. [, ] Both compounds show activity against various TRK mutations. []

LOXO-101 Sulfate (Larotrectinib Sulfate)

  • Compound Description: LOXO-101 sulfate is the sulfate salt form of Larotrectinib, a first-generation TRK inhibitor. []
  • Relevance: As the sulfate salt form of Larotrectinib, it shares the same mechanism of action and target as Selitrectinib, but Selitrectinib is a next-generation inhibitor designed to overcome resistance mutations that may arise with LOXO-101 sulfate. []
  • Compound Description: Cabozantinib is a multi-kinase inhibitor that targets MET, VEGFR2, and other kinases. While not a TRK inhibitor, it has shown activity against TRK xDFG mutants in preclinical models. []
  • Relevance: Cabozantinib's activity against TRKA xDFG mutants highlights a potential alternative therapeutic strategy for patients who develop resistance to Selitrectinib and other type I TRK inhibitors due to these specific mutations. []
  • Compound Description: Foretinib is another multi-kinase inhibitor with activity against MET and VEGFR2. It has demonstrated efficacy against TRKA xDFG mutants in preclinical models, similar to Cabozantinib. []
  • Relevance: Similar to Cabozantinib, Foretinib's activity against TRKA xDFG mutants suggests it could be a potential treatment option for patients who develop resistance to type I TRK inhibitors like Selitrectinib due to these specific mutations. []

TY-2136b

  • Compound Description: TY-2136b is a next-generation ROS1/TRK/ALK inhibitor designed to overcome acquired resistance mutations in these kinases. It shows potent inhibition against various resistance mutations, including solvent-front mutations. []
  • Relevance: Both TY-2136b and Selitrectinib are next-generation inhibitors designed to overcome resistance mutations in their target kinases. [] They share overlapping target profiles, with TY-2136b targeting ROS1 and ALK in addition to TRK. []

Zurletrectinib

  • Compound Description: Zurletrectinib is a novel next-generation TRK inhibitor currently in development. It has demonstrated strong intracranial activity and a potentially more favorable safety profile compared to other next-generation TRK inhibitors. []
  • Relevance: Zurletrectinib and Selitrectinib are both next-generation TRK inhibitors aimed at overcoming resistance mutations. [] While both drugs show promise, further research is needed to compare their efficacy and safety profiles directly. []

XZP-5955

  • Compound Description: XZP-5955 is a highly potent and orally bioavailable pan-TRK/ROS1 dual inhibitor that demonstrates promising blood-brain barrier (BBB) penetration. []
  • Relevance: Both XZP-5955 and Selitrectinib are second-generation TRK inhibitors, but XZP-5955 also inhibits ROS1 and exhibits better BBB penetration, which could be advantageous for treating CNS tumors. []

PBI-200

  • Compound Description: PBI-200 is a novel, orally active TRK inhibitor designed to overcome resistance and exhibit high CNS penetration, making it a potential treatment option for primary brain tumors. []
  • Relevance: PBI-200 and Selitrectinib are both next-generation TRK inhibitors aimed at overcoming resistance mutations. [] PBI-200's enhanced CNS penetration could be advantageous, especially for treating brain tumors. []

ICP-723

  • Compound Description: ICP-723 is a second-generation pan-TRK inhibitor with potent activity against wild-type and various acquired drug-resistant mutations of NTRK gene fusions. []
  • Relevance: ICP-723, like Selitrectinib, is designed to overcome resistance to first-generation TRK inhibitors. [] Both compounds target TRK fusions and exhibit activity against various acquired mutations. []

Properties

CAS Number

2097002-61-2

Product Name

Selitrectinib

IUPAC Name

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1

InChI Key

OEBIHOVSAMBXIB-SJKOYZFVSA-N

SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Solubility

Soluble in DMSO

Synonyms

LOXO-195; LOXO 195; LOXO195; BAY 2731954; BAY-2731954; BAY2731954; Selitrectinib

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Isomeric SMILES

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.